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Compound of Interest

Compound Name: AZD6564

Cat. No.: B15576626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AZD6564,

a novel, orally available small molecule inhibitor of fibrinolysis. The information presented

herein is intended to support researchers and drug development professionals in

understanding the core pharmacological and biopharmaceutical properties of this compound.

Core Mechanism of Action
AZD6564 is a lysine mimetic that acts as a competitive inhibitor of the protein-protein

interaction between plasminogen/plasmin and fibrin.[1][2] By binding to the lysine-binding sites

(LBS) within the kringle domains of plasminogen, AZD6564 prevents the binding of

plasminogen to fibrin.[1][2] This blockade inhibits the activation of plasminogen to plasmin on

the fibrin surface, thereby preventing the dissolution of the fibrin clot.[1] X-ray crystallography

studies have confirmed that AZD6564 binds to the same pocket in the kringle 1 domain as the

endogenous lysine analogs and tranexamic acid (TXA).[1]
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Caption: Mechanism of action of AZD6564 in the fibrinolysis pathway.

Quantitative In Vitro Pharmacology
The in vitro potency and selectivity of AZD6564 have been assessed through various assays.

The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of AZD6564
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Assay Endpoint
AZD6564 Value
(μM)

Comparator:
Tranexamic Acid
(μM)

Human Plasma Clot

Lysis Assay
IC₅₀ 0.44 1600

Human Buffer Clot

Lysis Assay
IC₅₀ - -

Data sourced from Cheng et al., 2014.[1][2]

Table 2: In Vitro Selectivity and Permeability of AZD6564
Assay Endpoint AZD6564 Result

GABAa Receptor Binding

Assay
Activity No detectable activity

Caco-2 Cell Permeability

Assay
Papp (A to B)

- (Data for related compounds

suggest improved permeability

over leads)

Data sourced from Cheng et al., 2014.[1]

Detailed Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols

are based on standard laboratory procedures and the information available from the discovery

of AZD6564.

Human Plasma Clot Lysis Assay
This assay measures the ability of a compound to inhibit the lysis of a fibrin clot formed in

human plasma.

Materials:

Human citrated plasma

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://pubmed.ncbi.nlm.nih.gov/24900876/
https://www.benchchem.com/product/b15576626?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://www.benchchem.com/product/b15576626?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue plasminogen activator (t-PA)

Thrombin

Calcium chloride (CaCl₂)

Test compound (AZD6564) and vehicle control

96-well microplate reader with temperature control (37°C) and absorbance measurement

capabilities (e.g., 405 nm)

Procedure:

Prepare a solution of human plasma diluted with buffer.

Add the test compound (AZD6564) at various concentrations to the wells of a 96-well plate.

Include a vehicle control.

Add the diluted human plasma to the wells containing the test compound.

Initiate clot formation by adding a solution containing thrombin and CaCl₂ to each well.

Simultaneously, initiate fibrinolysis by adding t-PA to each well.

Immediately place the plate in a microplate reader pre-warmed to 37°C.

Monitor the change in optical density (absorbance) over time. The time to 50% clot lysis is

determined for each concentration of the test compound.

Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50%

increase in the time to clot lysis compared to the vehicle control.

GABAa Receptor Binding Assay
This assay is used to determine the potential off-target interaction of AZD6564 with the GABAa

receptor.

Materials:
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Rat brain membrane preparation (source of GABAa receptors)

[³H]-Muscimol (radioligand)

Test compound (AZD6564)

Non-specific binding control (e.g., a high concentration of unlabeled GABA)

Scintillation fluid and counter

Procedure:

In a series of test tubes, combine the rat brain membrane preparation, [³H]-Muscimol, and

varying concentrations of the test compound (AZD6564).

Include control tubes for total binding (membranes and radioligand only) and non-specific

binding (membranes, radioligand, and a high concentration of unlabeled GABA).

Incubate the tubes at a specified temperature and for a set duration to allow for binding

equilibrium to be reached.

Terminate the binding reaction by rapid filtration through glass fiber filters, which separates

the bound from the free radioligand.

Wash the filters to remove any unbound radioligand.

Place the filters in scintillation vials with scintillation fluid.

Measure the radioactivity in each vial using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the percentage of inhibition of [³H]-Muscimol binding by AZD6564 at the tested

concentrations.

Caco-2 Cell Permeability Assay
This assay assesses the potential for oral absorption of a compound by measuring its transport

across a monolayer of human intestinal Caco-2 cells.
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Caption: Workflow for the Caco-2 cell permeability assay.
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Procedure:

Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-

25 days to allow for differentiation and the formation of a confluent monolayer with tight

junctions.

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the

transepithelial electrical resistance (TEER).

Transport Experiment:

The cell monolayers are washed with a pre-warmed transport buffer.

The test compound (AZD6564) dissolved in transport buffer is added to the apical (donor)

compartment.

Fresh transport buffer is added to the basolateral (receiver) compartment.

The plates are incubated at 37°C with gentle shaking.

Samples are taken from the receiver compartment at various time points and from the

donor compartment at the beginning and end of the experiment.

Sample Analysis: The concentration of AZD6564 in the collected samples is quantified using

a suitable analytical method, typically LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following

equation:

Papp = (dQ/dt) / (A * C₀)

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is

the initial concentration in the donor compartment.

Summary of In Vitro Profile
AZD6564 is a potent inhibitor of fibrinolysis with a clear mechanism of action involving the

blockade of plasminogen binding to fibrin.[1][2] In vitro studies demonstrate its high potency in
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a physiologically relevant human plasma clot lysis assay, showing a significant improvement

over the current standard of care, tranexamic acid.[1] Furthermore, AZD6564 exhibits a

favorable selectivity profile, with no detectable activity at the GABAa receptor, a known off-

target of tranexamic acid.[1] While specific permeability data for AZD6564 is not detailed in the

primary literature, the optimization program leading to its discovery focused on improving this

property, suggesting it is suitable for oral administration.[1] The compound demonstrates high

metabolic stability in human hepatocytes and liver microsomes and does not show notable

inhibition of CYP450s or hERG.[1] These in vitro characteristics position AZD6564 as a

promising candidate for the treatment of conditions associated with excessive fibrinolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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